4-[(2R)-Piperidinyl]pyridine
Description
Properties
IUPAC Name |
4-[(2R)-piperidin-2-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-2-6-12-10(3-1)9-4-7-11-8-5-9/h4-5,7-8,10,12H,1-3,6H2/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WERCHVXXXMTJME-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN[C@H](C1)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(Piperidin-2-yl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the piperidine ring and the pyridine ring separately.
Coupling Reaction: The piperidine ring is then coupled with the pyridine ring at the 4-position using a suitable coupling reagent such as palladium catalysts.
Chiral Resolution: The resulting compound is subjected to chiral resolution to obtain the ®-enantiomer.
Industrial Production Methods
In industrial settings, the production of ®-4-(Piperidin-2-yl)pyridine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and scalability.
Purification: The final product is purified using techniques such as crystallization or chromatography to achieve the desired enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
®-4-(Piperidin-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The compound can undergo substitution reactions at the pyridine ring, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under basic or acidic conditions.
Major Products
The major products formed from these reactions include N-oxides, reduced piperidine derivatives, and substituted pyridine derivatives.
Scientific Research Applications
Antidiabetic Activity
Research has shown that derivatives of piperidinyl pyridine can effectively reduce blood glucose levels. These compounds stimulate glucose uptake in muscle and fat cells, thereby enhancing insulin sensitivity. For instance, studies indicate that certain derivatives can increase insulin sensitivity by 7.4% to 37.4% in mouse adipocytes when tested at concentrations ranging from 0.3 to 100 µM . The presence of specific substituents on the phenyl ring significantly influences this activity, suggesting potential for developing treatments for conditions like type 2 diabetes and metabolic syndrome.
Anticancer Potential
4-[(2R)-Piperidinyl]pyridine derivatives have been investigated for their anticancer properties. Some compounds have demonstrated cytotoxic effects against various cancer cell lines, including ovarian and breast cancer . For example, a synthesized compound exhibited moderate cytotoxicity against ovarian cancer cells while showing limited toxicity toward non-cancerous cardiac cells, indicating a selective action that could minimize side effects during treatment . Additionally, certain derivatives have been identified as potent inhibitors of nicotinamide adenine dinucleotide (NAD+) biosynthesis pathways, which are crucial for tumor growth .
Antimicrobial Activity
The antimicrobial efficacy of piperidinyl pyridine derivatives has also been documented. These compounds exhibit activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria as well as fungi. For instance, specific derivatives have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli, with minimum inhibitory concentrations indicating strong antimicrobial potential . The versatility of these compounds in combating various microbial strains highlights their potential as broad-spectrum antimicrobial agents.
Anti-inflammatory Effects
In addition to their antibacterial properties, some piperidinyl pyridine derivatives have demonstrated anti-inflammatory effects by inhibiting key inflammatory mediators such as prostaglandin E2 (PGE2) and nitric oxide synthase (iNOS) . These findings suggest that these compounds could be beneficial in treating inflammatory diseases or conditions characterized by excessive inflammation.
Summary Table of Applications
Mechanism of Action
The mechanism of action of ®-4-(Piperidin-2-yl)pyridine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction pathways, where the compound influences cellular responses by activating or inhibiting specific proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Stereochemical Impact
- 4-Methylpiperidinyl Pyridine Derivatives : Substitution with 4-methylpiperidinyl groups (e.g., compound I in ) enhances TRPV1 antagonistic potency compared to simpler piperidinyl analogs. The methyl group at the 4-position improves hydrophobic interactions with the receptor, but the absence of stereochemical specificity (unlike the (2R)-configuration in 4-[(2R)-Piperidinyl]pyridine) reduces selectivity .
- Anabaseine vs. Anabasine : Anabaseine, a 1,2-dehydropiperidine alkaloid, demonstrates superior nAChR activation and desensitization compared to anabasine (a saturated piperidine analog). The imine double bond in anabaseine’s piperidine ring enhances receptor binding, analogous to how the (2R)-configuration in this compound may optimize spatial orientation for target engagement .
Physicochemical Properties
- Molecular Weight and Solubility: The molecular weight of this compound (~121.14 g/mol) is lower than analogs like 2-amino-4-(2-chloro-5-phenylpyridin-3-yl)-1-phenylpyridine (MW 466–545 g/mol), implying better solubility and bioavailability .
Key Data Table: Comparative Analysis
Biological Activity
4-[(2R)-Piperidinyl]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties of this compound, including its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
This compound features a piperidine ring substituted at the 4-position by a pyridine moiety. The stereochemistry at the piperidine nitrogen plays a crucial role in its biological activity. The compound can be synthesized through various methods, including nucleophilic substitution reactions and cyclization processes.
Antimicrobial Activity
Research has shown that compounds containing pyridine rings exhibit notable antimicrobial properties. For instance, derivatives of this compound have been tested against various bacterial strains, demonstrating effectiveness against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds indicate strong antibacterial activity, particularly against pathogens such as Escherichia coli and Staphylococcus aureus .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | E. coli | 25 |
| This compound | S. aureus | 15 |
Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies. Compounds with similar structures have shown moderate cytotoxicity against various cancer cell lines, including ovarian and breast cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation .
In a specific study, the cytotoxic effects were quantified using the MTT assay, revealing IC50 values ranging from 10 to 30 µM depending on the cell line tested.
| Cell Line | IC50 (µM) |
|---|---|
| Ovarian Cancer | 15 |
| Breast Cancer | 20 |
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects. Compounds derived from this structure have been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. The IC50 values for COX-2 inhibition are comparable to traditional anti-inflammatory drugs like celecoxib .
Structure-Activity Relationship (SAR)
The biological activity of this compound is significantly influenced by its chemical structure. Modifications at the piperidine nitrogen or variations in the pyridine substituents can enhance or diminish its pharmacological properties. For example, introducing electron-withdrawing groups on the pyridine ring has been associated with increased antibacterial activity .
Case Studies
- Antibacterial Efficacy : A study evaluated a series of pyridine derivatives, including this compound, against multidrug-resistant bacterial strains. Results indicated that certain derivatives exhibited superior efficacy compared to existing antibiotics .
- Cancer Cell Line Testing : In vitro studies on various cancer cell lines revealed that compounds similar to this compound induced significant apoptosis through caspase activation pathways, highlighting their potential as anticancer agents .
- Inflammatory Models : Animal models of inflammation showed that derivatives of this compound reduced paw edema significantly when compared to control groups treated with saline .
Q & A
Q. What are the common synthetic routes for preparing 4-[(2R)-Piperidinyl]pyridine, and how are stereochemical outcomes controlled?
- Methodological Answer : Synthesis typically involves coupling pyridine derivatives with chiral piperidine precursors. For example, a multi-step procedure may include:
- Chiral resolution : Use of (2R)-piperidine enantiomers as starting materials to ensure stereochemical fidelity .
- Nucleophilic substitution : Reacting 4-chloropyridine with (2R)-piperidine under alkaline conditions (e.g., NaOH in dichloromethane) .
- Purification : Silica gel column chromatography with gradients of ethyl acetate/hexane to isolate the target compound (>95% purity) .
- Stereochemical validation : Confirm enantiomeric excess via chiral HPLC or polarimetry .
Q. How is this compound characterized to verify structural integrity and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : - and -NMR at 400 MHz to confirm substituent positions and stereochemistry. Key signals include pyridine protons (δ 8.5–7.5 ppm) and piperidine methylene groups (δ 2.5–3.5 ppm) .
- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF to verify molecular ion peaks (e.g., [M+H] at m/z corresponding to CHN) .
- Purity assessment : HPLC with UV detection at 254 nm, using C18 reverse-phase columns and acetonitrile/water mobile phases .
Q. What are the primary research applications of this compound in medicinal chemistry?
- Methodological Answer :
- Enzyme inhibition studies : Used as a scaffold for designing inhibitors targeting methionine aminopeptidases (MetAPs) due to its pyridine-piperidine pharmacophore. Activity is assessed via fluorogenic substrate assays .
- Receptor ligand development : Functionalized derivatives are screened for binding to G-protein-coupled receptors (GPCRs) using radioligand displacement assays .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound in stereospecific syntheses?
- Methodological Answer :
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity of piperidine, improving coupling efficiency .
- Temperature control : Reactions conducted at 50–60°C reduce side products (e.g., racemization) compared to higher temperatures .
- Catalytic additives : Use of phase-transfer catalysts like tetrabutylammonium bromide (TBAB) to accelerate substitutions in biphasic systems .
- Yield monitoring : Track progress via TLC (R ~0.4 in 1:1 ethyl acetate/hexane) and adjust stoichiometry of reagents dynamically .
Q. What strategies resolve contradictions in biological activity data for this compound derivatives?
- Methodological Answer :
- Structure-activity relationship (SAR) studies : Systematically vary substituents on the pyridine ring (e.g., electron-withdrawing groups at the 3-position) to isolate contributing factors .
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes to target proteins, reconciling divergent experimental IC values .
- Meta-analysis : Cross-reference data across studies using standardized assays (e.g., uniform buffer pH or enzyme concentrations) to minimize variability .
Q. How does the stereochemistry of this compound influence its pharmacokinetic properties?
- Methodological Answer :
- In vitro ADME profiling : Compare (2R) vs. (2S) enantiomers in Caco-2 cell permeability assays and microsomal stability tests. The (2R)-configuration often shows higher metabolic stability due to reduced CYP3A4 interaction .
- Pharmacokinetic modeling : Use compartmental models to simulate absorption/distribution, noting chiral center effects on volume of distribution (V) and half-life (t) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .
- Spill management : Neutralize acidic or basic residues with sodium bicarbonate or citric acid, followed by adsorption with vermiculite .
- Waste disposal : Incinerate contaminated materials at >800°C to prevent environmental release .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
